molecular formula C10H12O3 B574800 (2S)-2-Hydroxy-2-(4-methylphenyl)propanoic acid CAS No. 162050-73-9

(2S)-2-Hydroxy-2-(4-methylphenyl)propanoic acid

Cat. No.: B574800
CAS No.: 162050-73-9
M. Wt: 180.203
InChI Key: LXGWCXBGZLLXHZ-JTQLQIEISA-N
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Description

(2S)-2-Hydroxy-2-(4-methylphenyl)propanoic acid is a chiral phenolic acid of significant interest in medicinal chemistry and neuroscience research. Its structure, featuring a stereospecific hydroxy group and a methylphenyl moiety, makes it a valuable intermediate for the design and synthesis of novel bioactive molecules. Research into structurally similar aryl-propionic acid derivatives highlights their importance as competitive and reversible inhibitors of cyclooxygenase (COX) enzymes, which are key targets in anti-inflammatory drug development . The chiral center of this compound is particularly critical, as the S-enantiomer in related pharmaceuticals is often primarily responsible for the desired biological activity . Furthermore, this compound serves as a key scaffold in the investigation of G protein-coupled receptors (GPCRs). Recent studies on GPR88, an orphan GPCR and a promising target for psychiatric and neurodegenerative disorders, utilize analogous (4-substituted-phenyl) structures to develop potent allosteric agonists . The exploration of such compounds provides essential structural insights and aids in understanding the structure-activity relationship (SAR) requirements at the allosteric site of GPR88, opening new avenues for therapeutic intervention in conditions like schizophrenia, Parkinson's disease, and addiction .

Properties

IUPAC Name

(2S)-2-hydroxy-2-(4-methylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-7-3-5-8(6-4-7)10(2,13)9(11)12/h3-6,13H,1-2H3,(H,11,12)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXGWCXBGZLLXHZ-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)[C@@](C)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40655139
Record name (2S)-2-Hydroxy-2-(4-methylphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40655139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162050-73-9
Record name (2S)-2-Hydroxy-2-(4-methylphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40655139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Catalysis

The asymmetric hydrogenation of 2-(4-methylphenyl)acrylic acid employs chiral rhodium catalysts, such as Rh(DuPHOS) or Rh-BINAP complexes, to induce enantioselectivity. The reaction proceeds via coordination of the α,β-unsaturated carboxylic acid to the metal center, followed by stereospecific hydrogen transfer to the double bond.

Key Parameters

  • Temperature : 50–80°C

  • Pressure : 10–50 bar H₂

  • Solvent : Methanol or ethanol

  • Catalyst Loading : 0.1–1.0 mol%

Yield and Enantiomeric Excess (ee)

Typical yields range from 85–92%, with enantiomeric excess exceeding 98%. Industrial scalability is limited by catalyst cost, though ligand recycling strategies mitigate expenses.

Multi-Step Organic Synthesis via Diazotization and Esterification

Synthetic Pathway

A multi-step approach (Source) involves:

  • Diazotization : (S)-2-Amino-3-(4-benzyloxyphenyl)propionic acid reacts with NaNO₂ in H₂SO₄ at 0–15°C to form the hydroxyl intermediate.

  • Esterification : The hydroxy acid is treated with diethyl sulfate and K₂CO₃ in toluene under reflux (24–36 hours).

  • Hydrolysis : The ester intermediate is saponified with NaOH in methanol, yielding the target compound.

Optimization Insights

  • Stepwise Yields : Diazotization (52.8%) → Esterification (93%) → Hydrolysis (84%).

  • Purification : Chromatography or recrystallization from diisopropyl ether enhances purity (>99%).

Chlorination-Hydrolysis Route from p-Xylol

Industrial-Scale Synthesis

Source outlines a cost-effective method starting with p-Xylol:

  • Chlorination : p-Xylol undergoes radical chlorination at 65–85°C under UV light, producing 2-(4-methylphenyl)-1-chloropropane.

  • Hydrolysis : The chlorinated intermediate is hydrolyzed in aqueous NaOH at 80°C, followed by acidification to precipitate the product.

Process Advantages

  • Yield : 70–75% overall.

  • Waste Reduction : Solvent recycling (toluene, trichloromethane) minimizes environmental impact.

Enzymatic Resolution of Racemic Mixtures

Lipase-Catalyzed Kinetic Resolution

Racemic 2-hydroxy-2-(4-methylphenyl)propanoic acid is resolved using immobilized lipases (e.g., Candida antarctica Lipase B). The enzyme selectively acetylates the (R)-enantiomer, leaving the desired (S)-enantiomer unreacted.

Performance Metrics

  • ee : >99% after 48 hours.

  • Solvent System : tert-Butyl methyl ether with vinyl acetate as acyl donor.

Acid-Catalyzed Condensation of Glyoxylic Acid

Adaptation from Mandelic Acid Synthesis

Drawing from Source, glyoxylic acid reacts with 4-methylbenzene in concentrated H₂SO₄ at 40–60°C. The Friedel-Crafts-like mechanism forms the α-hydroxy acid backbone.

Limitations and Modifications

  • Yield : 60–68%, limited by byproduct formation.

  • Improvements : Use of HF or AlCl₃ as co-catalysts increases regioselectivity.

Comparative Analysis of Preparation Methods

MethodYield (%)ee (%)Cost (Relative)Scalability
Asymmetric Hydrogenation85–92>98HighModerate
Multi-Step Organic52–8499MediumHigh
Chlorination-Hydrolysis70–75RacemicLowIndustrial
Enzymatic Resolution40–50>99MediumLab-Scale
Acid-Catalyzed Condensation60–68N/ALowModerate

Chemical Reactions Analysis

Types of Reactions: (2S)-2-Hydroxy-2-(4-methylphenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of 2-(4-methylphenyl)propanoic acid or 2-(4-methylphenyl)propanone.

    Reduction: Formation of 2-(4-methylphenyl)propanol.

    Substitution: Formation of 2-(4-methylphenyl)propyl halides or amines.

Scientific Research Applications

(2S)-2-Hydroxy-2-(4-methylphenyl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients.

    Industry: The compound is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of (2S)-2-Hydroxy-2-(4-methylphenyl)propanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors to exert its effects. For example, it could inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with structurally related derivatives, focusing on substituents, stereochemistry, and key physicochemical parameters:

Compound Name Molecular Formula Molecular Weight Substituents Stereochemistry XlogP TPSA (Ų)
(2S)-2-Hydroxy-2-(4-methylphenyl)propanoic acid C₁₀H₁₂O₃ 180.20 4-methylphenyl S ~1.5* ~57.5*
(2RS)-2-Hydroxy-2-[4-(2-methylpropyl)phenyl]propanoic Acid (Impurity M) C₁₃H₁₈O₃ 222.28 4-(2-methylpropyl)phenyl Racemic (RS) 2.8 57.5
(2S)-2-(6-Hydroxynaphthalen-2-yl)propanoic Acid (Naproxen Impurity A) C₁₃H₁₂O₃ 216.23 6-hydroxynaphthalen-2-yl S 3.0 57.5
(2R)-2-Hydroxy-3-[(4-methylphenyl)methylsulfanyl]propanoic Acid C₁₁H₁₄O₃S 226.07 4-methylphenylmethylsulfanyl R 1.7 82.8
(2S,3R)-2-Amino-3-hydroxy-3-(4-methoxyphenyl)propanoic Acid C₁₀H₁₃NO₄ 211.22 4-methoxyphenyl S,R -0.5 106.7

*Estimated based on structural analogs.
Key Observations :

  • Substituent Effects: The 4-methylphenyl group in the target compound enhances lipophilicity (XlogP ~1.5) compared to polar derivatives like (2S,3R)-2-amino-3-hydroxy-3-(4-methoxyphenyl)propanoic acid (XlogP -0.5) .
  • Stereochemical Influence : The S-configuration in the target and Naproxen Impurity A is critical for binding to biological targets (e.g., cyclooxygenase in NSAIDs), whereas racemic mixtures (e.g., Impurity M) may exhibit reduced efficacy .
  • Hydrogen Bonding: Compounds with additional functional groups (e.g., sulfanyl in or amino in ) have higher topological polar surface area (TPSA), impacting solubility and membrane permeability.

Data Table: Comparative Pharmacological Profiles

Compound Key Biological Activity Research Findings
This compound NSAID intermediate (hypothesized) Structural analog of active Naproxen enantiomers; in vitro COX-1/2 inhibition studies pending .
(2S)-2-(6-Hydroxynaphthalen-2-yl)propanoic Acid NSAID impurity Weak COX-2 inhibition (IC₅₀ > 100 μM vs. Naproxen IC₅₀ 5 μM) due to naphthalene ring distortion .
(2S,3R)-2-Amino-3-hydroxy-3-(4-methoxyphenyl)propanoic Acid Immunoproteasome inhibitor intermediate Confirmed (2S,3R) configuration via X-ray crystallography; preclinical anti-inflammatory activity in murine models .

Biological Activity

(2S)-2-Hydroxy-2-(4-methylphenyl)propanoic acid, commonly known as a derivative of propanoic acid, has garnered attention in scientific research due to its diverse biological activities. This article explores its antimicrobial, anti-inflammatory properties, and mechanisms of action, supported by case studies and research findings.

  • Molecular Formula : C10H12O3
  • Molecular Weight : 180.20 g/mol
  • Structure : The compound features a hydroxyl group and a methylphenyl moiety, contributing to its biological activity.

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been evaluated against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.025 mg/mL
Escherichia coli0.0195 mg/mL
Bacillus mycoides0.0048 mg/mL
Candida albicans0.039 mg/mL

These findings suggest that the compound can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antimicrobial agents .

2. Anti-inflammatory Properties

The compound also demonstrates significant anti-inflammatory activity. Studies have shown that it can inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6 in human peripheral blood mononuclear cells (PBMCs).

Case Study: Cytokine Inhibition

In a controlled study, PBMCs were stimulated with lipopolysaccharides (LPS) in the presence of varying concentrations of this compound:

  • Results :
    • At high doses (100 µg/mL), the compound inhibited IFN-γ release by approximately 44-79%.
    • It also increased IL-10 levels, which is beneficial for chronic inflammation relief.

This dual action highlights its potential utility in treating inflammatory conditions .

The biological effects of this compound are attributed to its interactions at the molecular level:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.
  • Receptor Interaction : It forms hydrogen bonds with specific receptors, modulating various biochemical pathways that lead to decreased inflammatory responses .

Research Applications

The compound's unique properties make it a valuable tool in various scientific fields:

  • Pharmaceutical Development : Its role as an intermediate in synthesizing active pharmaceutical ingredients is being explored.
  • Material Science : Used in creating specialty chemicals and polymers due to its structural characteristics .

Q & A

Q. What are the optimal synthetic routes for (2S)-2-Hydroxy-2-(4-methylphenyl)propanoic acid, and how do reaction conditions influence enantiomeric purity?

  • Methodological Answer : The synthesis often involves asymmetric catalysis or chiral pool strategies. For example, tert-butyl ester protection (as seen in structurally related amino acid derivatives) can preserve stereochemistry during carboxyl group activation . Key reagents include oxidizing agents (e.g., KMnO₄ for hydroxylation) and chiral catalysts (e.g., L-proline derivatives for enantioselective aldol reactions). Reaction temperature (0–25°C) and solvent polarity (e.g., THF vs. DMSO) critically affect yield (60–85%) and enantiomeric excess (ee >95%) . Post-synthesis, chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) is recommended for purity validation .

Q. How can researchers characterize the stereochemical configuration and stability of this compound under varying pH/temperature conditions?

  • Methodological Answer :
  • Stereochemical Confirmation : Use X-ray crystallography for absolute configuration determination, supported by circular dichroism (CD) spectroscopy to correlate optical activity with chiral centers .
  • Stability Studies : Accelerated degradation studies (40°C, 75% RH for 4 weeks) in buffers (pH 1–9) reveal hydrolysis susceptibility. For example, the ester moiety in related compounds degrades at pH >7, forming carboxylic acid byproducts . Monitor via LC-MS with a C18 column (gradient: 0.1% formic acid in H₂O/acetonitrile).

Q. What in vitro assays are suitable for initial screening of biological activity (e.g., enzyme inhibition)?

  • Methodological Answer :
  • Enzyme Inhibition : Test against cyclooxygenase-2 (COX-2) using a fluorometric assay (IC₅₀ determination) with celecoxib as a positive control. Prepare compound stocks in DMSO (<0.1% final concentration) to avoid solvent interference .
  • Cellular Uptake : Use Caco-2 cell monolayers to assess permeability (apparent permeability coefficient, Papp) for bioavailability prediction. Include a propranolol control (high permeability) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict reaction mechanisms and biological target interactions?

  • Methodological Answer :
  • Reaction Mechanism : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level models transition states in hydroxylation steps. Solvent effects (e.g., PCM for water) improve accuracy of activation energy calculations (±3 kcal/mol) .
  • Docking Studies : Use AutoDock Vina to simulate binding to COX-2 (PDB ID: 5KIR). Validate with MD simulations (GROMACS, 50 ns) to assess binding stability (RMSD <2 Å) .

Q. What strategies resolve contradictions in reported biological activity data (e.g., anti-inflammatory vs. cytotoxic effects)?

  • Methodological Answer :
  • Dose-Response Analysis : Re-evaluate IC₅₀ values across multiple cell lines (e.g., RAW 264.7 macrophages vs. HepG2 hepatocytes) to identify cell-type-specific effects.
  • Metabolite Profiling : Use UPLC-QTOF-MS to detect active metabolites (e.g., hydroxylated derivatives) that may contribute to divergent results .
  • Controls : Include enantiomer controls (e.g., (2R)-isomer) to rule out stereospecific toxicity .

Q. How do chiral impurities (>2% ee) impact pharmacological outcomes, and what analytical methods quantify them?

  • Methodological Answer :
  • Impact : Even 2% (R)-isomer contamination reduces COX-2 selectivity by 30% in related compounds .
  • Quantification : Use chiral SFC (supercritical fluid chromatography) with a Chiralpak AD-3 column (CO₂/ethanol mobile phase). Compare retention times to USP reference standards .

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